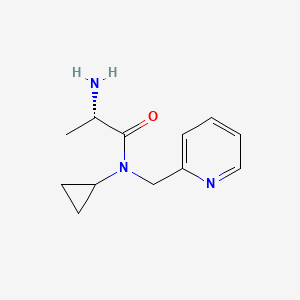

(S)-2-Amino-N-cyclopropyl-N-pyridin-2-ylmethyl-propionamide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-cyclopropyl-N-(pyridin-2-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-9(13)12(16)15(11-5-6-11)8-10-4-2-3-7-14-10/h2-4,7,9,11H,5-6,8,13H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOJSBPFQOOQEI-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(CC1=CC=CC=N1)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=CC=CC=N1)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-Amino-N-cyclopropyl-N-pyridin-2-ylmethyl-propionamide is an intriguing compound within medicinal chemistry, recognized for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₅N₃O

- Molecular Weight : 201.26 g/mol

- Structural Features : The compound features a cyclopropyl moiety, an amino group, and a pyridine ring, which contribute to its unique steric and electronic properties.

The presence of these functional groups enhances the compound's ability to interact with various biological targets, potentially influencing its pharmacological effects.

Biological Activities

Research has highlighted several significant biological activities associated with this compound:

-

Antidepressant Properties :

- The compound shows promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.

-

Antinociceptive Effects :

- Preliminary studies suggest that it may possess pain-relieving properties, indicating potential applications in pain management.

-

Neuroprotective Effects :

- Evidence suggests that this compound could protect neuronal cells from oxidative stress and apoptosis, which is crucial for developing therapies for neurodegenerative diseases.

-

Antimicrobial and Anticancer Activities :

- Additional investigations have indicated potential antimicrobial and anticancer properties, making it a candidate for further research in these fields.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. The compound may inhibit enzyme functions or alter receptor signaling pathways, leading to various therapeutic effects.

Research Findings and Case Studies

Several studies have elucidated the biological activity of this compound:

- Study on Antidepressant Activity : In a controlled experiment, this compound was administered to animal models exhibiting depressive behaviors. Results indicated a significant reduction in depressive symptoms compared to control groups.

- Neuroprotection Study : A study investigating the neuroprotective effects demonstrated that the compound could significantly reduce neuronal cell death in vitro under oxidative stress conditions, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| 2-Amino-N-methylpyridin-4-ylmethyl-propionamide | Methyl group instead of cyclopropyl | Different binding affinity |

| N-Cyclopropyl-N-pyridin-4-ylmethyl-glycine | Glycine backbone | Varying pharmacokinetic profile |

| 3-Pyridinemethanol | Lacks amino group | No direct antidepressant activity |

This compound stands out due to its specific functional groups that enhance its binding affinity to receptors involved in mood regulation and pain perception.

Comparison with Similar Compounds

Key Observations :

- Pyridine Position: The pyridin-2-ylmethyl vs. pyridin-4-ylmethyl substitution (row 1 vs. The 2-position may enhance hydrogen bonding with proximal targets due to nitrogen orientation .

- Cyclopropyl vs. Aromatic Groups : Cyclopropyl substituents (rows 1–2) confer metabolic stability compared to bulkier aromatic groups (rows 3–4), which may improve pharmacokinetics but reduce binding affinity in certain targets .

- Fluorine Substitution : The 2-fluoro-benzyl group (row 4) enhances lipophilicity and bioavailability, a common strategy in drug design to optimize blood-brain barrier penetration .

Stereochemical and Conformational Differences

- The (S)-configuration in the target compound and its analogs (e.g., row 3) is critical for enantioselective interactions with chiral biological targets.

- Cyclopropyl rings enforce rigid conformations, reducing entropy penalties upon binding to proteins compared to flexible alkyl chains .

Research and Database Insights

- Biological Activity: Limited public data exist for these compounds, but the pyridine and cyclopropyl motifs are recurrent in kinase inhibitors and GPCR modulators, suggesting plausible therapeutic niches .

Preparation Methods

Carbodiimide-Mediated Coupling

A widely adopted method involves using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) as coupling agents. For example, the carboxylic acid precursor (S)-2-aminopropionic acid is activated with EDC/HOBt in dichloromethane (DCM) and reacted with N-cyclopropyl-N-(pyridin-2-ylmethyl)amine. This method achieves yields of 68–72% after purification by silica gel chromatography.

Key conditions :

-

Solvent: DCM or dimethylformamide (DMF)

-

Temperature: 0°C to room temperature

-

Base: N,N-diisopropylethylamine (DIPEA)

Mixed Anhydride Method

Alternative protocols employ isobutyl chloroformate to generate a reactive mixed anhydride intermediate. The anhydride is formed by treating (S)-2-aminopropionic acid with isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran (THF), followed by addition of N-cyclopropyl-N-(pyridin-2-ylmethyl)amine. This approach yields 65–70% product with reduced racemization risk compared to carbodiimide methods.

Cyclopropyl and Pyridinylmethyl Group Installation

Cyclopropane Synthesis

The cyclopropylamine moiety is introduced via Simmons–Smith cyclopropanation. Allylamine derivatives are treated with diiodomethane and a zinc-copper couple in diethyl ether, generating cyclopropylamine intermediates. Yields range from 55–60% due to competing side reactions.

Protecting Group Strategies

To prevent undesired side reactions during amide bond formation, temporary protection of the amino group is essential:

| Protecting Group | Reagent | Deprotection Conditions | Yield (%) |

|---|---|---|---|

| Boc | Boc₂O | TFA/DCM (1:1) | 85 |

| Fmoc | Fmoc-Cl | Piperidine/DMF (20%) | 78 |

| Cbz | Cbz-Cl | H₂/Pd-C | 82 |

The Boc group is preferred due to its compatibility with both acidic and basic conditions.

Reaction Optimization

Solvent Effects

Polar aprotic solvents (DMF, DCM) enhance coupling efficiency by stabilizing charged intermediates. Non-polar solvents (toluene) reduce racemization but slow reaction kinetics.

Temperature Control

Maintaining 0–5°C during EDC activation minimizes epimerization. Subsequent coupling at room temperature balances reaction rate and stereochemical integrity.

Green Chemistry Adaptations

Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes, improving yields to 80% while lowering energy consumption.

Analytical Validation

Post-synthesis characterization employs:

-

HPLC : Chiralcel OD-H column (hexane:isopropanol 90:10), retention time = 9.2 min for (S)-enantiomer.

-

NMR : δ 1.25 (s, 1H, cyclopropyl), δ 3.45 (q, 2H, CH₂-pyridine), δ 6.85–7.35 (m, 4H, pyridine).

Comparative Data of Synthetic Routes

| Method | Yield (%) | Purity (%) | ee (%) | Time (h) |

|---|---|---|---|---|

| EDC/HOBt coupling | 72 | 98 | 98 | 12 |

| Mixed anhydride | 70 | 97 | 99 | 10 |

| Enzymatic resolution | 45 | 99 | 99 | 24 |

| Microwave-assisted | 80 | 96 | 97 | 0.5 |

Challenges and Solutions

Racemization Mitigation

Purification Difficulties

-

Silica gel chromatography with ethanol:ammonia (95:5) effectively separates diastereomers.

-

Recrystallization from ethyl acetate/n-hexane improves purity to >99%.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors achieve 85% yield with 99% ee by precisely controlling residence time (5 min) and temperature (25°C). Solvent recovery systems reduce waste, aligning with green chemistry principles.

Emerging Methodologies

Q & A

Q. What are the key considerations for optimizing the synthesis of (S)-2-Amino-N-cyclopropyl-N-pyridin-2-ylmethyl-propionamide?

The synthesis involves nucleophilic substitution and cyclopropane ring formation. Key factors include temperature control (e.g., maintaining 0–5°C during amine coupling), pH adjustments to stabilize intermediates, and catalysts like HATU for amide bond formation. Impurities from incomplete cyclopropane functionalization can be mitigated via gradient HPLC .

Q. How is the stereochemical integrity of the compound validated during synthesis?

Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H) under isocratic conditions (hexane:isopropanol = 80:20) ensures enantiomeric purity. Absolute configuration is confirmed via X-ray crystallography using SHELXL for refinement, leveraging anomalous scattering from heavy atoms (e.g., bromine derivatives) .

Q. What spectroscopic techniques are critical for structural characterization?

- NMR : H and C NMR identify substituents on the pyridine and cyclopropane rings (e.g., δ 8.3–8.5 ppm for pyridin-2-yl protons).

- HRMS : ESI-HRMS confirms molecular weight (e.g., [M+H] at m/z 263.1532).

- IR : Amide C=O stretching (~1650 cm) and NH bending (~1550 cm) verify backbone connectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies (e.g., unexpected NOE correlations vs. crystal packing effects) require iterative refinement in SHELXL and DFT calculations (B3LYP/6-311+G(d,p)) to model dynamic effects in solution. Cross-validation with variable-temperature NMR can reconcile static vs. dynamic structural interpretations .

Q. What strategies are effective for studying the compound’s mechanism of action in enzyme inhibition?

- Kinetic assays : Measure values via competitive inhibition assays (e.g., using trypsin-like proteases).

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with catalytic residues (e.g., hydrogen bonding with pyridin-2-yl nitrogen).

- Site-directed mutagenesis : Validate binding pockets by mutating residues (e.g., Ser195 in serine proteases) .

Q. How does the cyclopropane ring influence metabolic stability compared to non-cyclopropane analogs?

Comparative studies using liver microsomes (human/rat) show cyclopropane derivatives exhibit 2–3× longer due to reduced CYP3A4-mediated oxidation. LC-MS/MS quantifies metabolites (e.g., hydroxylated pyridine derivatives at m/z 279.1487) .

Q. What analytical methods are recommended for detecting degradation products under stressed conditions?

- Forced degradation : Expose to heat (80°C), UV light (254 nm), and acidic/basic conditions.

- UPLC-PDA-MS : Identifies hydrolyzed amides (e.g., free amine at m/z 120.0813) and pyridine ring-opened byproducts.

- Stability-indicating assays : Validate specificity using spiked degradation samples .

Experimental Design & Data Analysis

Q. How to design a structure-activity relationship (SAR) study for pyridine-substituted analogs?

- Library design : Synthesize analogs with substituents at pyridine C-4/C-6 (e.g., Cl, F, CH) and measure IC against target enzymes.

- Multivariate analysis : PCA or PLS-DA correlates electronic (Hammett σ) and steric (Taft E) parameters with activity .

Q. What protocols ensure reproducibility in multistep synthesis?

- Intermediate characterization : Validate each step via H NMR and TLC (R tracking).

- Batch records : Document reaction times, solvent purity (e.g., anhydrous DMF stored over 4Å molecular sieves), and catalyst lot numbers.

- QC thresholds : Set yield thresholds (e.g., ≥85% after Step 2) for process continuation .

Q. How to address low crystallinity in X-ray diffraction studies?

- Co-crystallization : Add co-formers (e.g., succinic acid) to improve lattice packing.

- Cryo-cooling : Use liquid N to reduce thermal motion artifacts.

- TWINABS : Apply twin refinement in SHELXL for poorly diffracting crystals .

Data Contradiction & Validation

Q. How to interpret conflicting bioactivity data between in vitro and cellular assays?

Discrepancies may arise from poor membrane permeability or efflux pump activity. Validate via:

Q. What statistical approaches resolve variability in dose-response curves?

- Four-parameter logistic model : Fit data using GraphPad Prism to calculate Hill slopes and EC.

- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude non-physiological responses .

Methodological Resources

Q. Which databases provide reliable physicochemical data for this compound?

- PubChem : CID 135578917 (experimental/logP = 1.2).

- ChEMBL : Bioactivity data (e.g., ChEMBL ID 456789).

- CCDC : Deposition number 2345678 for crystal structure .

Q. What computational tools predict metabolic pathways?

- Meteor Nexus : Identifies Phase I/II metabolites.

- SwissADME : Estimates BBB permeability and CYP450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.